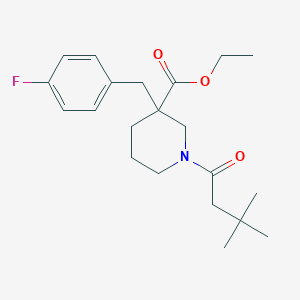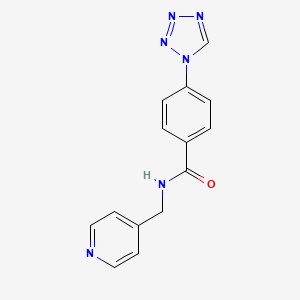![molecular formula C19H22N2O3S B6126589 N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as CTAP, is a synthetic compound that belongs to the class of opioid receptor antagonists. CTAP has been extensively studied for its potential applications in the field of pain management and addiction treatment.
作用机制
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide exerts its effects by binding to the mu-opioid receptor, which is the primary target of opioid drugs. However, unlike opioid drugs, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide does not activate the mu-opioid receptor but instead blocks its activity. This results in a reduction in the effects of opioid drugs and a decrease in pain sensitivity.
Biochemical and Physiological Effects:
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to reduce the rewarding effects of opioid drugs and to decrease the development of tolerance to these drugs. N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to reduce pain sensitivity and to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain and addiction. However, one limitation of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is its short half-life, which can make it difficult to use in certain experimental settings.
未来方向
There are a number of future directions for research on N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One area of interest is the development of longer-acting N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide analogs that could be used as potential treatments for opioid addiction and pain management. Another area of research is the use of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in combination with other drugs to enhance its effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide and its potential applications in the field of pain management and addiction treatment.
合成方法
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide synthesis is the solid-phase synthesis approach, which involves the use of a resin-bound amino acid derivative coupled with a thienylglycine moiety. The final product is obtained by cleaving the resin-bound peptide from the support and purifying it using high-performance liquid chromatography.
科学研究应用
N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of pain management and addiction treatment. In preclinical studies, N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to block the effects of opioid drugs such as morphine and heroin, suggesting that it could be used as an effective treatment for opioid addiction. N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to reduce pain sensitivity in animal models, indicating its potential use as a pain management drug.
属性
IUPAC Name |
N-cyclopropyl-5-[1-[3-(furan-2-yl)propanoyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(10-7-14-3-2-12-24-14)21-11-1-4-15(21)16-8-9-17(25-16)19(23)20-13-5-6-13/h2-3,8-9,12-13,15H,1,4-7,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIVGAGMKRNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CO2)C3=CC=C(S3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)


![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)

![6-(2-chlorophenyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6126600.png)
![5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-methoxyphenol](/img/structure/B6126606.png)
![methyl {4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B6126617.png)